molecular formula C14H11N5O5 B10945699 (5-amino-1H-1,2,4-triazol-1-yl){5-[(4-nitrophenoxy)methyl]furan-2-yl}methanone

(5-amino-1H-1,2,4-triazol-1-yl){5-[(4-nitrophenoxy)methyl]furan-2-yl}methanone

Cat. No.: B10945699
M. Wt: 329.27 g/mol
InChI Key: QJRRBUPMUIWFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Amino-1H-1,2,4-triazol-1-yl){5-[(4-nitrophenoxy)methyl]-2-furyl}methanone is a complex organic compound with a molecular formula of C14H11N5O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-amino-1H-1,2,4-triazol-1-yl){5-[(4-nitrophenoxy)methyl]-2-furyl}methanone typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to handle the complex multi-step synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1H-1,2,4-triazol-1-yl){5-[(4-nitrophenoxy)methyl]-2-furyl}methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and the presence of catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while reduction can produce amino derivatives .

Scientific Research Applications

(5-Amino-1H-1,2,4-triazol-1-yl){5-[(4-nitrophenoxy)methyl]-2-furyl}methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-amino-1H-1,2,4-triazol-1-yl){5-[(4-nitrophenoxy)methyl]-2-furyl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Amino-1H-1,2,4-triazol-1-yl){5-[(4-nitrophenoxy)methyl]-2-furyl}methanone is unique due to its combination of a triazole ring, nitrophenoxy group, and furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds .

Properties

Molecular Formula

C14H11N5O5

Molecular Weight

329.27 g/mol

IUPAC Name

(5-amino-1,2,4-triazol-1-yl)-[5-[(4-nitrophenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C14H11N5O5/c15-14-16-8-17-18(14)13(20)12-6-5-11(24-12)7-23-10-3-1-9(2-4-10)19(21)22/h1-6,8H,7H2,(H2,15,16,17)

InChI Key

QJRRBUPMUIWFHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(O2)C(=O)N3C(=NC=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.